molecular formula C7H5ClN2O2S2 B8405374 2-Sulfamoyl-4-chlorothieno[3,2-c]pyridine

2-Sulfamoyl-4-chlorothieno[3,2-c]pyridine

Cat. No. B8405374
M. Wt: 248.7 g/mol
InChI Key: USQSOCZNSLZOKH-UHFFFAOYSA-N
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Patent
US04731368

Procedure details

To a solution of 4-chlorothieno[3,2-c]pyridine (1.7 g, 10 mmol) in distilled tetrahydrofuran (25 ml), cooled to -70° C. and under a nitrogen atmosphere, was added dropwise 0.7 M lithium diisopropylamide in THF (16 ml, 11 mmol) to give a clear solution. After 178 hour, sulfur dioxide gas was bubbled over the reaction surface and it was gradually let warm to room temperature. The mixture was diluted with diethyl ether and the precipitated lithium sulfinate salt was collected by filtration. This salt (3.1 g) was dissolved in water (25 ml) and sodium acetate trihydrate (5.4 g, 66 mmol) and hydroxylamine-O-sulfonic acid (2.5 g, 22 mmol) were added. After stirring for 18 hours, the precipitated product was collected by filtration, dissolved in ethyl acetate, dried over anhydrous sodium sulfate, filtered through a pad of charcoal and the solvent was evaporated. The residue was recrystallized from ethyl acetate to give 1.23 g (49% yield) purified product.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][N:3]=1.C([N-:14]C(C)C)(C)C.[Li+].O.O.O.C([O-])(=O)C.[Na+].N[O:28][S:29]([OH:32])(=O)=O>O1CCCC1>[S:29]([C:9]1[S:10][C:6]2[CH:5]=[CH:4][N:3]=[C:2]([Cl:1])[C:7]=2[CH:8]=1)(=[O:32])(=[O:28])[NH2:14] |f:1.2,3.4.5.6.7|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=NC=CC2=C1C=CS2
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
16 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
5.4 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
NOS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a clear solution
CUSTOM
Type
CUSTOM
Details
sulfur dioxide gas was bubbled over the reaction surface and it
ADDITION
Type
ADDITION
Details
The mixture was diluted with diethyl ether
FILTRATION
Type
FILTRATION
Details
the precipitated lithium sulfinate salt was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
This salt (3.1 g) was dissolved in water (25 ml)
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of charcoal
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give 1.23 g (49% yield)
CUSTOM
Type
CUSTOM
Details
purified product

Outcomes

Product
Details
Reaction Time
178 h
Name
Type
Smiles
S(N)(=O)(=O)C1=CC=2C(=NC=CC2S1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.